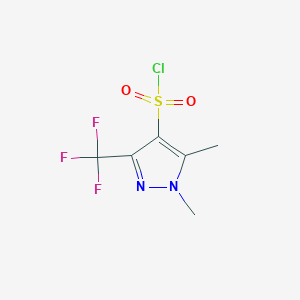

1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride

CAS No.: 88398-42-9

Cat. No.: VC2466559

Molecular Formula: C6H6ClF3N2O2S

Molecular Weight: 262.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88398-42-9 |

|---|---|

| Molecular Formula | C6H6ClF3N2O2S |

| Molecular Weight | 262.64 g/mol |

| IUPAC Name | 1,5-dimethyl-3-(trifluoromethyl)pyrazole-4-sulfonyl chloride |

| Standard InChI | InChI=1S/C6H6ClF3N2O2S/c1-3-4(15(7,13)14)5(6(8,9)10)11-12(3)2/h1-2H3 |

| Standard InChI Key | SPJVLXRHVVOZDR-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NN1C)C(F)(F)F)S(=O)(=O)Cl |

| Canonical SMILES | CC1=C(C(=NN1C)C(F)(F)F)S(=O)(=O)Cl |

Introduction

Structural Characteristics and Chemical Behavior

The structure of 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride comprises a pyrazole ring system with distinct functional groups positioned at specific locations. The nitrogen atoms in the pyrazole ring contribute to the compound's basicity and ability to participate in hydrogen bonding, while the sulfonyl chloride group (SO2Cl) serves as a highly reactive center for nucleophilic substitution reactions.

The trifluoromethyl group (CF3) at the 3-position significantly influences the compound's electronic properties and reactivity. This group exerts a strong electron-withdrawing effect, which can impact the reactivity of the neighboring functional groups, particularly the sulfonyl chloride moiety. The presence of the CF3 group also increases the compound's lipophilicity and metabolic stability, properties that are highly valued in medicinal chemistry .

Applications and Research Significance

Pharmaceutical Applications

The pharmaceutical applications of 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride are primarily based on its utility as a synthetic intermediate in drug discovery and development. Pyrazole derivatives are widely recognized for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a trifluoromethyl group can enhance these properties by altering the compound's pharmacokinetics and pharmacodynamics, potentially improving drug efficacy and metabolic stability.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and purity of 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride. While the search results don't provide comprehensive spectroscopic data specifically for this compound, they offer insights into the general characterization approaches for similar trifluoromethylated pyrazole derivatives.

For compounds containing a trifluoromethyl group, 19F NMR spectroscopy is particularly valuable, as it can show characteristic chemical shifts around −60 to −64 ppm that confirm the presence of the CF3 group. Additionally, the 13C NMR spectrum typically shows a quartet for the CF3 carbon due to the 1J C-F coupling, which is a distinctive feature that aids in structural confirmation.

Other analytical techniques commonly used for characterization include:

-

1H NMR spectroscopy to confirm the presence and position of the methyl groups

-

Mass spectrometry to verify the molecular weight and fragmentation pattern

-

Infrared spectroscopy to identify functional groups, particularly the sulfonyl chloride moiety

-

Elemental analysis to confirm the elemental composition

These spectroscopic methods, when used in combination, provide comprehensive structural confirmation and purity assessment of the compound, which is crucial for research and applications in pharmaceutical and agrochemical development.

Comparison with Related Compounds

To better understand the properties and potential applications of 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride, it is instructive to compare it with structurally related compounds. This comparison highlights the influence of specific structural features on the compound's physical, chemical, and potentially biological properties.

Table 2: Comparison of 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride with Related Compounds

| Property | 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride | 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide | 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride |

|---|---|---|---|

| CAS Number | 88398-42-9 | 88398-43-0 | 59340-27-1 |

| Molecular Formula | C6H6ClF3N2O2S | C6H8F3N3O2S | C6H10Cl2N2O2S* |

| Molecular Weight | 262.64 g/mol | 243.21 g/mol | 245.127 g/mol |

| Key Structural Feature | Contains SO2Cl group | Contains SO2NH2 group | Contains CH3 instead of CF3 |

| Melting Point | Not specified | Not specified | 39°C |

| Boiling Point | Not specified | Not specified | 312.4°C at 760 mmHg |

| Density | Not specified | Not specified | 1.45 g/cm³ |

*Note: The molecular formula provided for 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride appears inconsistent in the source as C6H10Cl2N2O2S , which may contain an error, as the expected formula would be C6H9ClN2O2S based on the structure.

The comparison reveals that replacing the sulfonyl chloride group with a sulfonamide group, as in 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide, results in a compound with a lower molecular weight and potentially different reactivity patterns. This transformation is significant in medicinal chemistry, as sulfonamides often exhibit biological activities such as antimicrobial properties.

Similarly, replacing the trifluoromethyl group with a methyl group, as in 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride, results in a compound with different electronic properties, as the electron-withdrawing effect of the CF3 group is replaced by the electron-donating effect of the CH3 group . This structural change can significantly alter the compound's reactivity, stability, and potential biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume